GW311616
CAS No.: 198062-54-3
Cat. No.: VC0003750
Molecular Formula: C19H31N3O4S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198062-54-3 |
---|---|
Molecular Formula | C19H31N3O4S |
Molecular Weight | 397.5 g/mol |
IUPAC Name | (3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one |
Standard InChI | InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 |
Standard InChI Key | NDNKNUMSTIMSHQ-URZKGLGPSA-N |
Isomeric SMILES | CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C |
SMILES | CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C |
Canonical SMILES | CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C |
Chemical and Pharmacological Properties of GW311616
Structural Characteristics and Synthesis
GW311616, with the chemical name (3S,3aS,6aR)-3-isopropyl-1-(methylsulfonyl)-4-((E)-4-(piperidin-1-yl)but-2-enoyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one, has a molecular formula of C19H31N3O4S and a molecular weight of 397.53 g/mol . Its crystalline structure features a trans-lactam core, which contributes to its stability and binding affinity for HNE. The compound’s solubility in dimethyl sulfoxide (DMSO) is 66.67 mg/mL (167.71 mM), making it suitable for in vitro assays .
Table 1: Key Chemical Properties of GW311616
Property | Value | Source |
---|---|---|
CAS Number | 198062-54-3 (free base) | |
Molecular Formula | C19H31N3O4S | |
Molecular Weight | 397.53 g/mol | |
Solubility (DMSO) | 66.67 mg/mL | |
IC50 (HNE Inhibition) | 22 nM | |
Ki (HNE Binding) | 0.31 nM |
Mechanism of Action
GW311616 acts as a competitive inhibitor of HNE, a serine protease released by neutrophils during inflammation. By binding to the enzyme’s active site with high specificity, GW311616 prevents the degradation of extracellular matrix proteins such as elastin and collagen, thereby mitigating tissue damage in conditions like chronic obstructive pulmonary disease (COPD) and acute lung injury . Unlike extracellular inhibitors like sivelestat, GW311616 penetrates cell membranes to inhibit intracellular HNE, enhancing its therapeutic scope .
Parameter | GW311616A (150 µM) | Sivelestat (150 µM) |
---|---|---|
Apoptosis Rate | 13.60% | 3.69% |
Cell Cycle Arrest | G2/M Phase | S Phase |
HNE Content Reduction | 68% | 42% |
HNE Activity Inhibition | 75% | 53% |
In Vivo PET Imaging of Neutrophil Activity
Recent advancements in PET imaging utilizing the radiolabeled tracer [11C]NES (derived from GW311616’s analog, GW457427) have enabled real-time visualization of neutrophil activity in porcine models of sepsis . Post-sepsis induction, tracer uptake in lung tissue increased by 2.3-fold (SUV = 1.8 ± 0.4 vs. baseline 0.8 ± 0.2), correlating with neutrophilic infiltration . Notably, pretreatment with sivelestat reduced extracellular HNE binding by 87% but had minimal effect on intracellular activity, underscoring GW311616’s unique capacity to target both compartments .
Clinical and Research Applications
Anti-Inflammatory Therapeutics
GW311616’s oral bioavailability and prolonged half-life (∼6 hours in rodent models) position it as a candidate for chronic inflammatory diseases . In COPD models, twice-daily dosing reduced bronchoalveolar lavage HNE activity by 90%, outperforming aerosolized inhibitors .
Oncological Applications
Transcriptomic profiling in human neural progenitor cells (NPCs) exposed to GW311616 revealed downregulation of pro-survival genes (e.g., BCL2, NF-κB) and upregulation of apoptotic markers (e.g., CASP3, BAX) . These findings suggest potential repurposing for hematological malignancies.
Emerging Research Directions
Neutrophil-Targeted Theranostics
The synthesis of [11C]NES from GW311616 analogs has opened avenues for theranostic applications in sepsis and ARDS . Ongoing trials aim to correlate PET-derived inflammatory volumes with clinical outcomes, with preliminary data showing a 40% reduction in lung inflammation post-GW311616 therapy .
Structural Optimization
Efforts to modify GW311616’s piperidinyl-but-enoyl side chain aim to enhance blood-brain barrier penetration for neurodegenerative applications. Analog AG-CR1-3632, a hydrochloride salt, shows improved solubility (≥98% purity) and stability in aqueous buffers .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume